
Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, commonly known as Budesonide, is a synthetic corticosteroid used to treat various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Wirkmechanismus
Budesonide works by binding to glucocorticoid receptors, which are present in almost every cell in the body. This binding activates the receptor, which then enters the nucleus of the cell and regulates gene expression, resulting in the suppression of inflammatory cytokines and the inhibition of immune cell activation. Budesonide also has local anti-inflammatory effects due to its high affinity for lung and intestinal tissues.
Biochemical and Physiological Effects:
Budesonide has been shown to have a variety of biochemical and physiological effects. It reduces the production of inflammatory cytokines such as IL-1, IL-6, and TNF-α, and inhibits the activation of immune cells such as T cells, B cells, and macrophages. Budesonide also increases the production of anti-inflammatory cytokines such as IL-10 and TGF-β, which further suppresses inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Budesonide has several advantages for lab experiments. It has a high potency and specificity for glucocorticoid receptors, making it an effective tool for studying the role of these receptors in inflammation. Budesonide is also available in a variety of formulations, including inhalers, nebulizers, and oral tablets, allowing for easy administration in animal models. However, Budesonide also has limitations, including its potential to cause systemic side effects such as adrenal suppression and osteoporosis with long-term use.
Zukünftige Richtungen
There are several future directions for the research on Budesonide. One direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another direction is to develop new formulations of Budesonide that can target specific tissues, such as the lung or intestine, to minimize systemic side effects. Additionally, research could focus on identifying new targets for Budesonide that could enhance its anti-inflammatory effects and reduce its limitations.
Conclusion:
In conclusion, Budesonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of inflammatory diseases such as asthma, Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, and IBD, and has potential for use in other inflammatory conditions. Budesonide has a well-defined mechanism of action and several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations that need to be considered. Future research directions include investigating new targets for Budesonide and developing new formulations to minimize systemic side effects.
Synthesemethoden
Budesonide is synthesized by the reaction of 16α,17α-acetonide-9α-fluoro-11β-hydroxy-pregna-1,4-diene-3,20-dione with bromoacetyl bromide in the presence of a base. The resulting product is then purified by recrystallization to obtain Budesonide in its pure form.
Wissenschaftliche Forschungsanwendungen
Budesonide is widely used in scientific research to investigate its efficacy in the treatment of various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunosuppressive properties, making it an effective treatment for asthma, Pregna-1,4-diene-3,20-dione, 21-((bromoacetyl)oxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16alpha)-, and IBD. Budesonide has also been studied for its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
1764-73-4 |
|---|---|
Molekularformel |
C24H30BrFO6 |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-bromoacetate |
InChI |
InChI=1S/C24H30BrFO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,26)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-25/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
FXNNNORODUZNGH-LVYMPEDWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CBr)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CBr)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CBr)O)C)O)F)C |
Synonyme |
dexamethasone 21-bromoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)


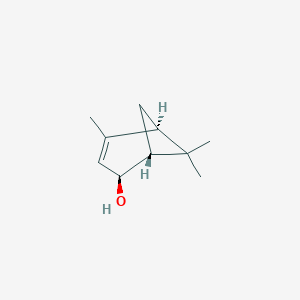
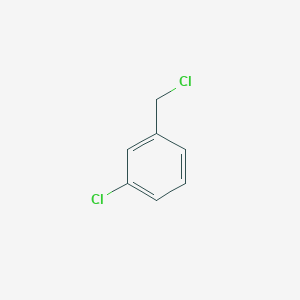



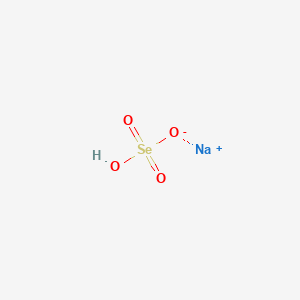
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
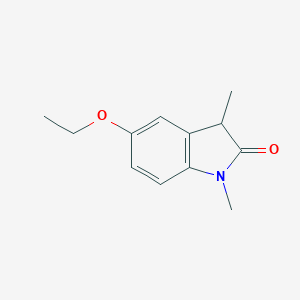

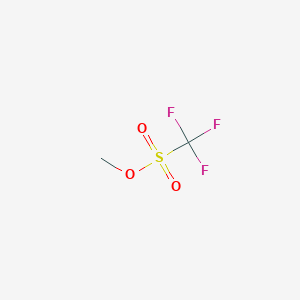
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)